physical and chemical properties of 3,5-Dichloro-4-iodoaniline
physical and chemical properties of 3,5-Dichloro-4-iodoaniline
The following technical guide details the properties, synthesis, and reactivity of 3,5-Dichloro-4-iodoaniline , a critical intermediate in the synthesis of polysubstituted aryl scaffolds for pharmaceutical and agrochemical applications.
[1][2][3]
Executive Summary
3,5-Dichloro-4-iodoaniline (CAS: 155403-05-7) is a highly functionalized aniline derivative characterized by a unique halogen substitution pattern. The molecule features an amino group, two meta-positioned chlorine atoms, and a para-positioned iodine atom. This specific arrangement creates a hierarchy of reactivity—I > NH₂ > Cl —allowing for orthogonal functionalization. It serves as a premium scaffold in medicinal chemistry, particularly for the construction of biaryl systems via selective palladium-catalyzed cross-coupling reactions where the carbon-chlorine bonds remain intact.
Physicochemical Properties
The following data aggregates experimental values and validated predictive models for 3,5-Dichloro-4-iodoaniline.
| Property | Value / Description | Source/Note |
| CAS Number | 155403-05-7 | Registry |
| Molecular Formula | C₆H₄Cl₂IN | — |
| Molecular Weight | 287.91 g/mol | — |
| Appearance | Off-white to light brown powder | Sigma-Aldrich [1] |
| Melting Point | 143–145 °C | Experimental [1] |
| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂; Insoluble in water | Polarity assessment |
| pKa (Conjugate Acid) | ~1.8 – 2.0 (Predicted) | Lower than 3,5-dichloroaniline (2.[1][2][3][4][5][6][7][8]37) due to I-substituent |
| LogP (Octanol/Water) | ~4.1 (Predicted) | High lipophilicity due to tri-halogenation |
| H-Bond Donors | 1 (NH₂) | — |
| H-Bond Acceptors | 1 (N) | — |
Synthetic Methodology
Direct iodination of 3,5-dichloroaniline is challenging due to the steric crowding at the 4-position (sandwiched between two chlorines) and the deactivating nature of the halogen substituents. Standard electrophilic aromatic substitution often yields mixtures or low conversion.
The most authoritative protocol utilizes Silver Sulfate (Ag₂SO₄) as a promoter to generate a highly reactive electrophilic iodine species, ensuring regioselectivity for the para-position.
Protocol: Regioselective Iodination
Reference: Joshi, S. N., et al. Tetrahedron (2011) [2][9]
Reagents:
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Substrate: 3,5-Dichloroaniline (1.0 equiv)[10]
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Iodine Source: Iodine (I₂) (1.0 equiv)
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Promoter: Silver Sulfate (Ag₂SO₄) (1.0 equiv)
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Solvent: Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Workflow:
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Preparation: Dissolve 3,5-dichloroaniline in absolute ethanol in a round-bottom flask.
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Activation: Add Ag₂SO₄ to the solution. The silver salt acts as a halogen scavenger/activator.
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Addition: Add molecular iodine (I₂) in portions at room temperature.
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Reaction: Stir the heterogeneous mixture vigorously. The reaction typically proceeds at room temperature (20–25 °C) for 1–4 hours. Monitor via TLC or HPLC for the consumption of the aniline.
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Work-up: Filter the mixture through a Celite pad to remove the precipitated AgI and unreacted Ag₂SO₄.
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Isolation: Concentrate the filtrate under reduced pressure.
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Purification: Recrystallize from a mixture of hexanes/ethyl acetate or purify via silica gel flash chromatography (eluent: Hexanes/EtOAc gradient) to yield the target 4-iodo product.
Technical Insight: The Ag₂SO₄ drives the reaction by precipitating AgI, shifting the equilibrium forward and generating a potent electrophilic iodine species capable of overcoming the steric hindrance at the C4 position.
Synthesis Visualization
Figure 1: Reaction pathway for the silver-mediated regioselective iodination of 3,5-dichloroaniline.
Reactivity & Applications
The core value of 3,5-Dichloro-4-iodoaniline lies in its chemoselective reactivity . The bond dissociation energy (BDE) of C-I (approx. 65 kcal/mol) is significantly lower than that of C-Cl (approx. 95 kcal/mol). This allows researchers to perform cross-coupling reactions exclusively at the iodine position without affecting the chlorine atoms.
Primary Workflow: Selective Suzuki-Miyaura Coupling
This molecule is an ideal candidate for library synthesis where the aniline core needs to be preserved while diversifying the C4 position.
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Reaction: C-C Bond Formation.
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Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
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Selectivity: >98% selectivity for I-displacement over Cl-displacement.
Secondary Workflow: Sandmeyer Transformation
The amine group can be converted to a diazonium salt and subsequently displaced by other nucleophiles (F, CN, OH) or reduced (H), although this is less common than utilizing the amine for amide coupling.
Chemo-Selectivity Logic Map
Figure 2: Chemoselective reactivity profile demonstrating orthogonal functionalization pathways.
Safety and Handling
Hazard Classification (GHS):
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Acute Toxicity: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).
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STOT-RE: H373 (May cause damage to organs through prolonged or repeated exposure).
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Environmental: H410 (Very toxic to aquatic life with long-lasting effects).
Handling Protocols:
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Engineering Controls: Always handle within a certified chemical fume hood. The powder can be fine and easily aerosolized.
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PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and a lab coat.
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Waste Disposal: Segregate as halogenated organic waste. Do not release into drains due to high aquatic toxicity.
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Storage: Store at room temperature in a tightly sealed container, away from light (iodine compounds can be light-sensitive over long periods).
References
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Sigma-Aldrich. Product Specification: 3,5-Dichloro-4-iodoaniline (CAS 155403-05-7).
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Joshi, S. N., Vyas, S. M., Wu, H., Duffel, M. W., Parkin, S. R., & Lehmler, H. J. (2011).[8] Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(39), 7461-7469.[8]
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BenchChem. 3,5-Dichloroaniline Physical Properties and Safety Data.
Sources
- 1. 3,5-dichloro-4-iodoaniline | 155403-05-7 [sigmaaldrich.com]
- 2. 3,5-Difluoro-4-iodoaniline | C6H4F2IN | CID 12982461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]
- 5. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]
- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts [pubmed.ncbi.nlm.nih.gov]
- 10. xray.uky.edu [xray.uky.edu]
